N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, holds promise in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and antiviral properties
Mode of Action
It’s known that benzofuran derivatives can interact with various cellular targets, leading to changes in cell function . For instance, some benzofuran compounds have been found to inhibit tumor growth . The specific interactions of this compound with its targets and the resulting changes require further investigation.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Alkylation: The benzofuran derivative is then alkylated using appropriate alkyl halides under basic conditions to introduce the propan-2-yl group.
Amidation: The final step involves the reaction of the alkylated benzofuran derivative with 2-phenoxypropanoic acid or its derivatives to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzofuran-2-yl)propan-2-yl)-2-cyclopropylacetamide
- N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide
- N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide is unique due to its specific combination of the benzofuran moiety with a phenoxypropanamide group. This unique structure imparts distinct biological activities and potential therapeutic applications that may not be observed in other similar compounds.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(12-18-13-16-8-6-7-11-19(16)24-18)21-20(22)15(2)23-17-9-4-3-5-10-17/h3-11,13-15H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKCRGQOTNFQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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